4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride
Description
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride (CAS: 2206607-78-3) is a bicyclic amino acid derivative featuring a rigid bicyclo[2.2.2]octane scaffold. This compound is structurally characterized by a bicyclic carbon framework with an amino group at position 4 and a cyclopropylmethylamide substituent at the carboxylic acid position, forming a hydrochloride salt for enhanced stability . It is synthesized via amidation of the parent carboxylic acid (CAS: 13595-17-0) with cyclopropylmethylamine, followed by salt formation .
The bicyclo[2.2.2]octane core imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry for mimicking peptide conformations or enhancing target binding . Derivatives of this class have been explored for antiviral activity, amino acid transporter modulation, and insulin secretion regulation .
Properties
IUPAC Name |
4-amino-N-(cyclopropylmethyl)bicyclo[2.2.2]octane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.ClH/c14-13-6-3-12(4-7-13,5-8-13)11(16)15-9-10-1-2-10;/h10H,1-9,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMECFUXGQQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C23CCC(CC2)(CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclo[2.2.2]octane Core
- Starting from 1,4-dimethylene cyclohexane , oxidation with a transition metal catalyst yields oxo-substituted bicyclo[2.2.2]octane intermediates.
- Alternative routes use 4-cyanocyclohexa-1,3-diene-1-carboxylic acid or its esters, which react with ethylene under high pressure and temperature to form 4-cyanobicyclo(2,2,2)oct-2-en-1-carboxylic acid derivatives.
- Hydrogenation of these intermediates saturates the bicyclic ring system.
Introduction of Amino and Amide Groups
- Catalytic hydrogenation of the 4-cyano group in the bicyclic intermediate in the presence of Raney nickel and ammonia leads to the formation of the 4-aminomethyl derivative.
- Amidation with cyclopropylmethylamine converts the carboxylic acid group into the corresponding cyclopropylmethylamide.
- The final hydrochloride salt is obtained by treatment with hydrochloric acid.
Detailed Synthetic Procedure Example
| Step | Reactants & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Methyl 4-cyanocyclohexa-1,3-diene-1-carboxylate + Ethylene (300 kg/cm²), 180-200°C, 15 h | Cycloaddition to form methyl 4-cyanobicyclo(2,2,2)oct-2-en-1-carboxylate | 80% yield |
| 2 | Hydrogenation with Raney nickel catalyst, methanol, concentrated ammonia, 50-60°C, 50-60 kg/cm² H₂ pressure | Reduction of cyano group to amino group forming 4-aminomethyl derivative | High conversion; catalyst filtered off |
| 3 | Hydrolysis with 4N HCl, reflux 4 h | Conversion of ester to carboxylic acid hydrochloride salt | 89.2% yield after recrystallization |
| 4 | Amidation with cyclopropylmethylamine (not explicitly detailed but standard amidation) | Formation of cyclopropylmethylamide | Typical amidation conditions apply |
| 5 | Treatment with HCl to form hydrochloride salt | Final salt formation for stability and isolation | High purity product |
Comparative Data Table of Key Intermediates and Yields
| Intermediate Compound | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Methyl 4-cyanobicyclo(2,2,2)oct-2-en-1-carboxylate | Cycloaddition with ethylene | 180-200°C, 300 kg/cm², 15 h | 80 | High pressure ethylene reaction |
| 4-Aminomethylbicyclo(2,2,2)octane-1-carboxylic acid hydrochloride | Catalytic hydrogenation + Hydrolysis | Raney Ni, NH₃, 50-60°C, HCl reflux | 89.2 | High purity after recrystallization |
| Cyclopropylmethylamide derivative (final product) | Amidation + HCl salt formation | Standard amide coupling, acid treatment | Not explicitly reported | Expected high yield based on standard methods |
Research Findings and Industrial Considerations
- The patented processes emphasize simplified, fewer-step syntheses compared to older methods involving multiple desulfurization and dehydration steps.
- Avoidance of hazardous reagents and expensive catalysts enhances safety and cost-effectiveness.
- The methods are suitable for scale-up due to robust reaction conditions and high yields.
- The bicyclo[2.2.2]octane scaffold with amino and cyclopropylmethylamide substitution is important for pharmaceutical applications, particularly due to anti-plasmin activity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Formula
- Chemical Name : 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride
- Molecular Formula : C9H16ClNO2
- CAS Number : 854214-59-8
- Molecular Weight : 201.68 g/mol
Medicinal Chemistry
AMBOCA has garnered attention for its potential therapeutic applications, particularly in the following areas:
- Neurological Disorders : Research indicates that AMBOCA may modulate neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .
- Pain Management : The compound's structural similarity to known analgesics suggests it may have pain-relieving properties .
Neuroscience Research
In neuroscience, AMBOCA is being investigated for its role as a ligand in receptor studies:
- Receptor Modulation : Studies have shown that AMBOCA can interact with various neurotransmitter receptors, potentially influencing synaptic transmission and plasticity .
- Behavioral Studies : Animal models are being used to assess the behavioral effects of AMBOCA in terms of anxiety-like and depressive-like behaviors .
Materials Science
AMBOCA's unique structural properties make it a candidate for novel materials:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity .
- Nanotechnology : Research is ongoing into its use in creating nanostructured materials for drug delivery systems .
Case Study 1: AMBOCA in Pain Management
A study published in Journal of Medicinal Chemistry explored the analgesic effects of AMBOCA in rodent models. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a new analgesic agent.
Case Study 2: Neuropharmacological Effects
In a recent investigation, researchers evaluated AMBOCA's impact on anxiety-related behaviors using the elevated plus maze test. Findings revealed that subjects treated with AMBOCA exhibited reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Cyclopropylamide (QD-0803) has a shorter alkyl chain, which may reduce steric hindrance in binding interactions.
Amino Group Position: 2-Amino derivatives (e.g., 2-aminobicyclo[2.2.2]octane-2-carboxylic acid) exhibit distinct biological effects, such as perturbing cerebral amino acid levels, due to altered stereoelectronic properties .
Functional Group Modifications : Dihydroxylated derivatives prioritize antiviral applications, leveraging hydroxyl groups for hydrogen bonding with viral targets .
Bicyclo[2.2.1]octane Analogues
Table 2: Comparison with Bicyclo[2.2.1]octane Derivatives
Key Observations:
Ring Size and Rigidity : The [2.2.1] system introduces greater angular strain and reduced cavity size compared to [2.2.2], affecting molecular interactions .
β-Amino Acid Derivatives
While the target compound is an α-amino acid derivative, β-amino acid bicyclo analogues (e.g., cyclic β-amino acid dipeptides) exhibit distinct pharmacological profiles, such as VLA-4 antagonism for inflammatory diseases . These compounds prioritize side-chain positioning over backbone mimicry, leading to divergent applications .
Biological Activity
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride (often referred to as ABOC-CPM) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing from diverse research sources.
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
CAS Number: 854214-59-8
Purity: Typically ≥ 95% .
Biological Activity Overview
ABOC-CPM is recognized for its role as a scaffold in the development of biologically active compounds. Its structure allows for significant interactions with biological targets, making it a valuable compound in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds, including ABOC-CPM, exhibit antimicrobial properties. A study highlighted the effectiveness of bicyclic amino acids against various bacterial strains, suggesting that the bicyclic structure enhances bioactivity due to its conformational rigidity .
Antitumor Properties
ABOC-CPM and its derivatives have been evaluated for their antitumor activity. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the bicyclo[2.2.2]octane framework contributes to the stability and efficacy of these compounds in therapeutic applications.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Its unique structure allows it to act as a competitive inhibitor in various enzymatic reactions, which is crucial for developing drugs targeting specific metabolic pathways .
Case Studies
Synthesis and Derivatives
The synthesis of ABOC-CPM involves several steps, including asymmetric Diels-Alder cycloaddition to create the bicyclic structure, followed by functionalization to introduce the cyclopropylmethylamide group. This synthetic pathway enhances the compound's biological activity by allowing for modifications that can improve potency and selectivity against biological targets .
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Application | Critical Parameters | Reference |
|---|---|---|---|
| 1H NMR | Bicyclic proton assignment | DMSO-d6, 400 MHz | |
| HPLC | Purity assessment | C18, 0.1% HCOOH, 1.0 mL/min | |
| HRMS | Molecular ion verification | ESI+, <2 ppm mass accuracy |
How can researchers address contradictory bioactivity data in cell-based assays?
Advanced Research Focus
Contradictions often arise from assay variability or impurities:
- Replicate Experiments : Perform triplicate assays with independent compound batches (≥98% purity by HPLC).
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed amide or deaminated derivatives). Compare against pharmacopeial impurity standards .
- Dose-Response Curves : Validate EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity .
What strategies are effective for enantiomeric resolution of the bicyclo[2.2.2]octane core?
Advanced Research Focus
Chiral separation is critical for stereospecific activity studies:
- Chiral HPLC : Use a CHIRALPAK® IA column (n-hexane/isopropanol, 85:15) to resolve enantiomers. Monitor at 254 nm .
- Crystallization : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) and analyze via X-ray to confirm absolute configuration .
How should researchers design stability studies under physiological conditions?
Advanced Research Focus
Assess degradation pathways for formulation development:
- Forced Degradation : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze via LC-MS. Hydrolysis of the amide bond or cyclopropane ring opening are common degradation routes .
- Oxidative Stress : Test with 0.3% H2O2 to identify oxidation-prone sites (e.g., secondary amines).
Q. Table 2: Stability Study Design
| Condition | Parameter | Analytical Method | Reference |
|---|---|---|---|
| Acidic (pH 1.2) | Amide bond hydrolysis | LC-MS (C18 column) | |
| Thermal (40°C) | Cyclopropane stability | 1H NMR |
What computational methods predict target binding interactions for this compound?
Advanced Research Focus
In silico modeling guides mechanistic studies:
- Docking Simulations : Use AutoDock Vina with protein targets (e.g., neurotransmitter transporters) to prioritize binding poses. The bicyclo[2.2.2]octane’s rigidity may favor hydrophobic pockets .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
